1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine
Overview
Description
“1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine” is a chemical compound with the CAS Number: 1082511-71-4 . It has a molecular weight of 282.39 .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C18H22N2O/c1-15-5-2-3-6-16(15)14-21-18-8-4-7-17(13-18)20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 282.39 .Scientific Research Applications
Ligand Development for Receptor Studies
A significant application of this compound involves its role in developing ligands targeting specific receptors. For example, analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been designed with reduced lipophilicity, aiming for potential therapeutic and diagnostic applications in oncology. These analogues exhibit varying affinities for receptor subtypes, demonstrating the utility of structural modification in targeting receptor specificity and selectivity (Abate et al., 2011).
Synthesis of Novel Therapeutic Agents
The structural framework of 1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine is also exploited in synthesizing new therapeutic agents. For instance, derivatives have been synthesized for evaluating their potential as antidepressants and antianxiety agents. These compounds were assessed through behavioral despair and plus maze methods, indicating their significant activity in reducing immobility times and exhibiting antianxiety effects (Kumar et al., 2017).
Enhancement of Imaging Agents for Diagnostic Purposes
Furthermore, modifications of this chemical scaffold have been explored to improve imaging agents for diagnostic applications, such as positron emission tomography (PET) radiotracers. These efforts include the development of analogues with added polar functionality to enhance tumor cell entry while maintaining or improving upon the ligand-receptor binding characteristics necessary for effective imaging (Plenevaux et al., 2000).
Properties
IUPAC Name |
1-[3-[(2-methylphenyl)methoxy]phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-5-2-3-6-16(15)14-21-18-8-4-7-17(13-18)20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLLHVJQXBOSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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